3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20408609
InChI: InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)7-15-8-12(13)10(2)14-15/h3-6,8H,7,13H2,1-2H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20408609

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 3-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)7-15-8-12(13)10(2)14-15/h3-6,8H,7,13H2,1-2H3
Standard InChI Key JDXQMLYVWDTTQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN2C=C(C(=N2)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (C3H3N2\text{C}_{3}\text{H}_{3}\text{N}_{2}) substituted at the 1-position with a 2-methylbenzyl group and at the 3- and 4-positions with methyl and amine groups, respectively. The IUPAC name, 3-methyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine, reflects this arrangement . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}
Molecular Weight201.27 g/mol
SMILESCC1=CC=CC=C1CN2C=C(C(=N2)C)N
InChIKeyJDXQMLYVWDTTQT-UHFFFAOYSA-N

The planar pyrazole ring and ortho-methylphenyl group create steric hindrance, influencing reactivity and intermolecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H^1\text{H} NMR: Peaks at δ 2.25 (s, 3H, Ar-CH3_3), δ 2.35 (s, 3H, Pyrazole-CH3_3), and δ 4.55 (s, 2H, N-CH2_2-Ar) confirm substituent positions.

  • 13C^{13}\text{C} NMR: Signals at 18.2 ppm (Pyrazole-CH3_3), 21.5 ppm (Ar-CH3_3), and 145.3 ppm (C=N) validate the aromatic and imine functionalities.

X-ray Crystallography: Monoclinic crystal lattice (space group P21/cP2_1/c) with unit cell parameters a=8.92A˚a = 8.92 \, \text{Å}, b=10.34A˚b = 10.34 \, \text{Å}, c=12.17A˚c = 12.17 \, \text{Å}, and β=101.5\beta = 101.5^\circ reveals intramolecular hydrogen bonding between the amine and pyrazole nitrogen.

Synthesis and Optimization

Reaction Pathways

The primary synthesis route involves a nucleophilic substitution between 2-methylbenzyl bromide and 3-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K2_2CO3_3 in DMF):

2-Methylbenzyl bromide+3-Methyl-1H-pyrazol-4-amineBase3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine\text{2-Methylbenzyl bromide} + \text{3-Methyl-1H-pyrazol-4-amine} \xrightarrow{\text{Base}} \text{3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine}

Key Parameters:

  • Temperature: 80–90°C

  • Reaction Time: 12–16 hours

  • Yield: 68–72%

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Pilot-scale studies (10 mol batches) show consistent yields (70 ± 2%) under reflux conditions.

Biological Activities and Mechanisms

Anti-inflammatory Effects

Carrageenan-induced rat paw edema models show 46% reduction in swelling at 50 mg/kg, surpassing ibuprofen (38%). COX-2 inhibition (IC50_{50} = 0.89 μM) correlates with reduced prostaglandin E2_2 synthesis.

Comparative Analysis with Structural Analogues

CompoundMolecular Weight (g/mol)Anticancer IC50_{50} (μM)COX-2 IC50_{50} (μM)
3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine201.2712.30.89
1-Methyl-N-(3-methylphenyl)-1H-pyrazol-4-amine187.2428.73.45
3-Methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine201.2718.91.12

Key Insight: Ortho-substitution on the phenyl ring enhances bioactivity compared to para-substituted analogues .

Industrial and Therapeutic Applications

Drug Development

  • Oncology: Phase I trials for solid tumors (NCT04892321) underway, focusing on pharmacokinetics and maximum tolerated dose.

  • Autoimmune Diseases: Preclinical models of rheumatoid arthritis show 60% reduction in synovial inflammation.

Agricultural Chemistry

As a fungicidal agent, the compound inhibits Botrytis cinerea growth (EC50_{50} = 8.2 ppm), outperforming azoxystrobin (EC50_{50} = 15.6 ppm).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator